7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one family, characterized by a benzopyran-4-one core with diverse substituents that modulate biological activity. Its structure includes:
- 2,2-Dimethyl substitution on the dihydrofuran ring, improving metabolic stability by steric hindrance.
- A piperazine moiety linked via a 2-oxoethoxy bridge to a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing polarity and sulfone-related electronic effects.
Properties
Molecular Formula |
C21H28N2O7S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
7-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethoxy]-5-hydroxy-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C21H28N2O7S/c1-21(2)11-17(25)20-16(24)9-15(10-18(20)30-21)29-12-19(26)23-6-4-22(5-7-23)14-3-8-31(27,28)13-14/h9-10,14,24H,3-8,11-13H2,1-2H3 |
InChI Key |
AZHXYFLWXFJXEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the chromenone core, followed by the introduction of the piperazine ring and the dioxidotetrahydrothiophene moiety. Key steps include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: This step involves the nucleophilic substitution of a suitable leaving group with piperazine.
Attachment of the Dioxidotetrahydrothiophene Moiety: This is typically done through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic center of the dioxidotetrahydrothiophene precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to this one exhibit anti-inflammatory , antitumor , and antioxidant properties. The following table summarizes key biological activities associated with this compound and related derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | Hydroxy group, piperazine moiety | Potential anti-inflammatory and antitumor |
| 8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-4-ethyl-7-hydroxy-2H-chromen-2-one | Ethyl substituent | Antitumor activity |
| 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenylchromen-2-one | Methoxyphenyl group | Antioxidant properties |
Anticancer Research
The chromenone scaffold has been widely studied for its anticancer potential. Compounds similar to 7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, preliminary studies suggest that the piperazine moiety may enhance the compound's ability to interact with specific receptors involved in cancer cell proliferation.
Anti-inflammatory Applications
The anti-inflammatory properties of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a potential candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuropharmacology
The piperazine component of the compound may also play a crucial role in neuropharmacology. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and other neurological conditions.
Case Studies
Case Study 1: Antitumor Activity
A study conducted on a series of chromenone derivatives revealed that compounds with a similar structure to 7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6 secretion.
Mechanism of Action
The mechanism of action of 7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the chromenone core can interact with various enzymes and proteins. The dioxidotetrahydrothiophene moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Key Differentiators of the Target Compound
Piperazine Substituent: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, enhancing polarity and metabolic stability compared to non-oxidized thiophene or benzoyl derivatives . This may reduce cytochrome P450-mediated degradation.
2,2-Dimethyl substitution on the dihydrofuran ring may confer greater rigidity and stability compared to non-methylated derivatives .
Biological Implications :
- While similar compounds (e.g., [2, 3]) demonstrate apoptosis induction via Bcl-2/Bax modulation and dyskerin inhibition, the target compound’s sulfone group may enhance binding to redox-sensitive targets or improve solubility for better bioavailability.
Biological Activity
The compound 7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one represents a class of biologically active molecules that have garnered interest due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Chromone Backbone : The core structure is a chromone, which is known for various biological activities, including anti-inflammatory and antioxidant properties.
- Piperazine Moiety : The inclusion of a piperazine ring suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.
- Dioxidotetrahydrothiophene Group : This group may contribute to the compound's reactivity and binding affinity to biological targets.
Pharmacological Profile
Research indicates that compounds with similar structures exhibit a range of biological activities:
-
Antidepressant and Anxiolytic Effects :
- Compounds containing piperazine derivatives have shown significant affinity for serotonin receptors (5-HT receptors), which are crucial in mood regulation. For instance, derivatives of 6-acetyl-7-hydroxy-4-methylchromen-2-one demonstrated high affinities for the 5-HT1A receptor with Ki values in the nanomolar range, indicating strong potential as anxiolytics or antidepressants .
- Anticancer Activity :
- Antioxidant Properties :
The mechanisms by which this compound exerts its biological effects may include:
- Receptor Modulation : Interaction with serotonin receptors can modulate neurotransmitter levels, influencing mood and anxiety.
- Cell Signaling Pathways : Activation or inhibition of specific signaling pathways involved in cell survival and apoptosis could explain its anticancer effects.
Study on Antidepressant Activity
A recent study evaluated the antidepressant-like effects of a similar piperazine derivative in animal models. The results indicated that the compound significantly reduced depressive-like behaviors in rodents when administered at specific doses. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to receptor modulation .
Anticancer Evaluation
In vitro studies on a related chromone derivative revealed substantial cytotoxicity against breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Data Summary
| Property | Value/Observation |
|---|---|
| 5-HT1A Affinity | Ki values in nanomolar range |
| Cytotoxicity | Significant against various cancer lines |
| Antioxidant Activity | High efficacy in reducing oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
